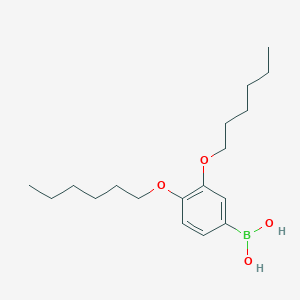
(3,4-Bis(hexyloxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Bis(hexyloxy)phenyl)boronic acid is an organic compound with the molecular formula C18H31BO4. It is a boronic acid derivative, characterized by the presence of two hexyloxy groups attached to the phenyl ring at the 3 and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(hexyloxy)phenyl)boronic acid typically involves the reaction of 3,4-dihexyloxybenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Bis(hexyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The hexyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include DMF, toluene, and ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
(3,4-Bis(hexyloxy)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators
Mécanisme D'action
The mechanism of action of (3,4-Bis(hexyloxy)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. In medicinal chemistry, the boronic acid group can interact with biological targets, such as enzymes, through reversible covalent bonding, leading to inhibition or modulation of the target’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the hexyloxy groups, making it less hydrophobic and potentially less versatile in certain applications.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of hexyloxy groups, which can lead to different reactivity and solubility properties
Uniqueness
(3,4-Bis(hexyloxy)phenyl)boronic acid is unique due to the presence of the hexyloxy groups, which enhance its hydrophobicity and can influence its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
200959-52-0 |
|---|---|
Formule moléculaire |
C18H31BO4 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
(3,4-dihexoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO4/c1-3-5-7-9-13-22-17-12-11-16(19(20)21)15-18(17)23-14-10-8-6-4-2/h11-12,15,20-21H,3-10,13-14H2,1-2H3 |
Clé InChI |
LUGSWAKLXIOTAT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OCCCCCC)OCCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


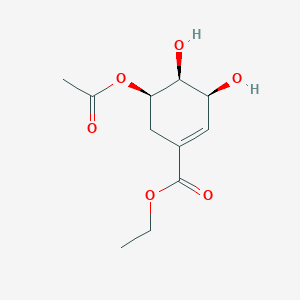
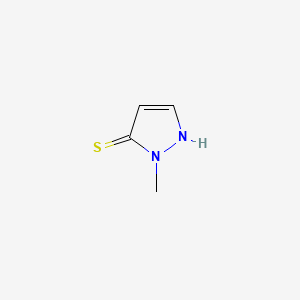
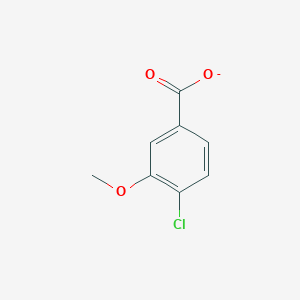
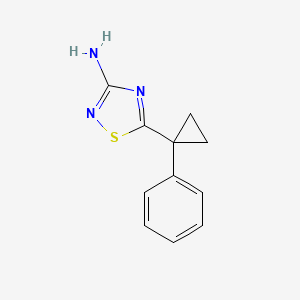
![4-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B13353786.png)
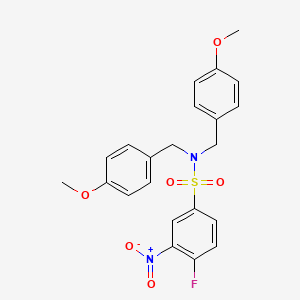
![1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B13353792.png)
![6-Amino-5-benzyl-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13353803.png)
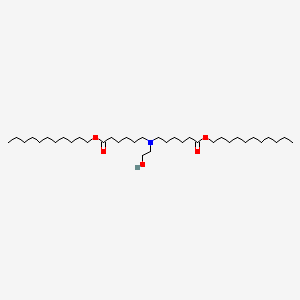
![3-[(5-Bromo-2-fluorophenyl)amino]propanamide](/img/structure/B13353831.png)
![6-(6-Methyl-3-pyridinyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353834.png)
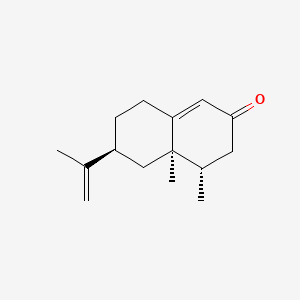
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B13353854.png)

